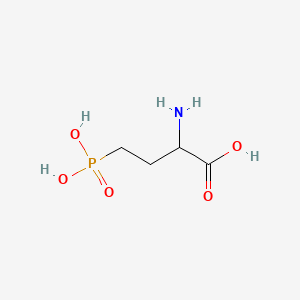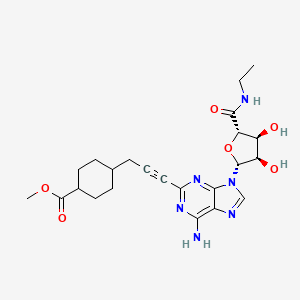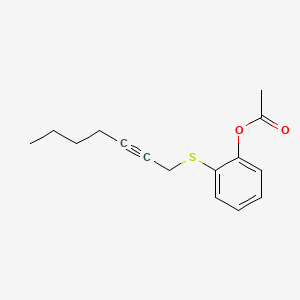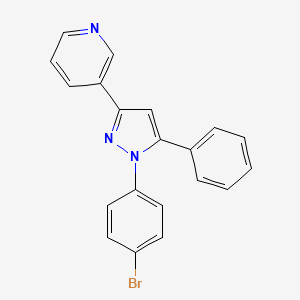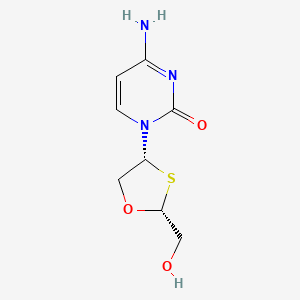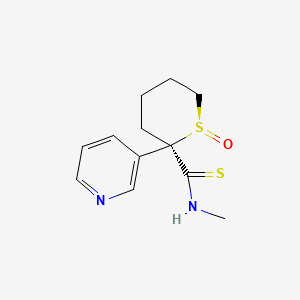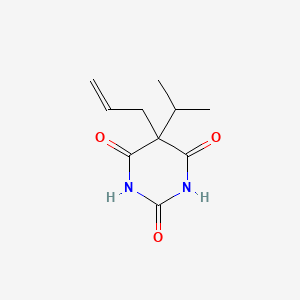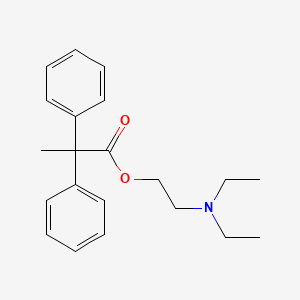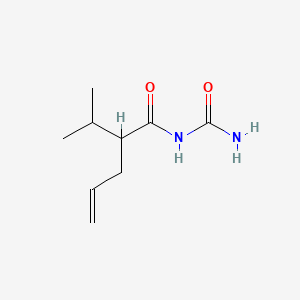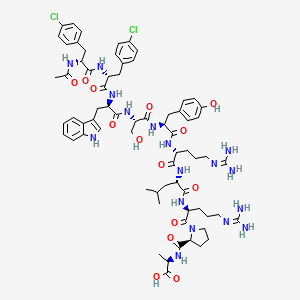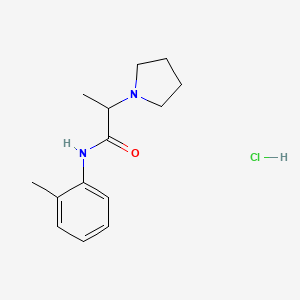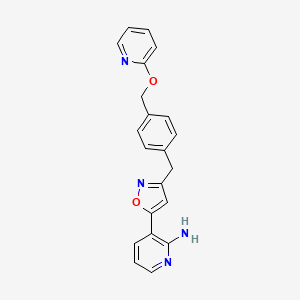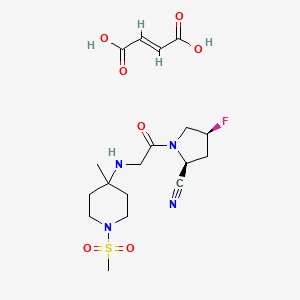
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASP8497 is a potent and long-acting DPP-IV inhibitor and improves glucose tolerance through glucose-dependent insulinotropic action via elevation of the GLP-1 level. This compound is used as a therapeutic agent for impaired glucose tolerance and type 2 diabetes.
Aplicaciones Científicas De Investigación
Antihyperglycemic Effects
- ASP8497, a compound similar to the requested chemical, has been studied for its antidiabetic potency and mechanism. It showed potential as a therapeutic agent for impaired glucose tolerance and type 2 diabetes (Tahara et al., 2009).
Glucose Tolerance Improvement in Diabetic Models
- In another study, the same compound, ASP8497, was evaluated for its effects on glucose tolerance in animal models, showing efficacy even in cases of secondary failure in diabetic mice (Someya et al., 2009).
Electropolymerization Studies
- While not directly related to the requested compound, research on the electropolymerization of aniline and anilinesulfonic acids in acetonitrile solution may provide insights into similar chemical structures and their potential applications in materials science (Şahin et al., 2002).
Synthesis of Related Compounds
- Research on the synthesis and reactivity of similar compounds, such as 2,6-diamino-4-methyl-3-pyridinecarbonitrile, offers a foundational understanding of chemical reactions and the potential to develop new compounds with diverse applications (Katritzky et al., 1995).
Potential in Treating Multidrug-Resistant Tuberculosis
- Investigations on related substances in the context of multidrug-resistant tuberculosis (MDR-TB) highlight the broader pharmaceutical applications of compounds within the same chemical family (Jayachandra et al., 2018).
Propiedades
Número CAS |
651055-26-4 |
|---|---|
Nombre del producto |
2-Pyrrolidinecarbonitrile, 4-fluoro-1-(((4-methyl-1-(methylsulfonyl)-4-piperidinyl)amino)acetyl)-, (2S,4S)-, (2E)-2-butenedioate (1:1) |
Fórmula molecular |
C18H27FN4O7S |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C14H23FN4O3S.C4H4O4/c1-14(3-5-18(6-4-14)23(2,21)22)17-9-13(20)19-10-11(15)7-12(19)8-16;5-3(6)1-2-4(7)8/h11-12,17H,3-7,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m0./s1 |
Clave InChI |
YZYBLEWOKAXTOL-QPPPMHOJSA-N |
SMILES isomérico |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2C[C@H](C[C@H]2C#N)F.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC1(CCN(CC1)S(=O)(=O)C)NCC(=O)N2CC(CC2C#N)F.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-fluoro-1-(((4-methyl-1-(methylsulfonyl)piperidin-4-yl)amino)acetyl)pyrrolidine-2-carbonitrile ASP 8497 ASP-8497 ASP8497 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



